

Application Notes and Protocols for Complexation with (4-Methylpyridin-2-yl)methanamine

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Compound of Interest

Compound Name: (4-Methylpyridin-2-yl)methanamine

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Introduction

(4-Methylpyridin-2-yl)methanamine is a versatile bidentate ligand that readily forms stable complexes with a variety of transition metal ions. Its coordination chemistry is of significant interest due to the potential applications of its metal complexes in catalysis, materials science, and as therapeutic agents. The ligand typically coordinates to metal centers through the nitrogen atoms of the pyridine ring and the primary amine group, forming a stable five-membered chelate ring. This document provides detailed experimental procedures for the synthesis and characterization of metal complexes of **(4-Methylpyridin-2-yl)methanamine**.

Data Presentation

Table 1: Physicochemical Properties of (4-Methylpyridin-2-yl)methanamine

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ N ₂	[1][2]
Molecular Weight	122.17 g/mol	[1][2]
CAS Number	129768-95-2	[1][2]
Appearance	Not specified, typically a liquid or low-melting solid	
Purity	Min. 95% (commercially available)	[2]

Table 2: Illustrative Spectroscopic Data for Metal Complexes with Pyridine-Amine Type Ligands

The following table presents typical spectroscopic shifts observed upon complexation of pyridine-amine type ligands with metal ions, as specific data for **(4-Methylpyridin-2-yl)methanamine** complexes is not extensively available in the provided search results. These values are indicative and will vary depending on the metal ion, its oxidation state, and the coordination geometry.

Spectroscopic Technique	Ligand (Typical Values)	Metal Complex (Typical Shifts/Changes)	Reference
FTIR (cm ⁻¹)	$\nu(\text{N-H})$: 3300-3500 $\nu(\text{C=N, pyridine})$: ~1600	Shift to lower wavenumbers for $\nu(\text{N-H})$ and $\nu(\text{C=N})$ upon coordination.	[3][4]
¹ H NMR (ppm)	Pyridine-H: 7.0-8.5 CH ₂ -N: ~3.8 NH ₂ : variable	Downfield or upfield shifts of pyridine and methylene protons upon coordination.	[3]
UV-Vis (nm)	$\pi \rightarrow \pi^*$ transitions of the pyridine ring	Appearance of new charge-transfer bands (LMCT or MLCT) and d-d transitions for transition metals.	[3]

Table 3: Stability Constants (log K) for Structurally Related Ligand-Metal Complexes

Quantitative stability constant data for **(4-Methylpyridin-2-yl)methanamine** complexes is not readily available in the provided search results. The following table provides examples of stability constants for complexes of other pyridine-containing ligands to illustrate the expected range of values. Stability constants are a measure of the strength of the interaction between the ligand and the metal ion.[5]

Metal Ion	Ligand	log K ₁	log K ₂	Conditions	Reference
Cu(II)	2-(aminomethyl)pyridine	9.25	7.60	0.1 M KCl, 25 °C	
Ni(II)	2-(aminomethyl)pyridine	7.03	5.82	0.1 M KCl, 25 °C	
Zn(II)	2-(aminomethyl)pyridine	5.15	4.30	0.1 M KCl, 25 °C	
Co(II)	2-(aminomethyl)pyridine	5.50	4.35	0.1 M KCl, 25 °C	

Experimental Protocols

General Considerations

- Reagents and Solvents: **(4-Methylpyridin-2-yl)methanamine** is commercially available.[2] [6][7] Metal salts (e.g., chlorides, nitrates, acetates) should be of high purity. Solvents should be of analytical or HPLC grade and dried when necessary.
- Inert Atmosphere: For reactions involving air-sensitive metal ions (e.g., Fe(II)), it is recommended to perform the synthesis under an inert atmosphere of nitrogen or argon.

Protocol 1: General Synthesis of a Metal Complex of (4-Methylpyridin-2-yl)methanamine

This protocol is a generalized procedure based on common methods for the synthesis of transition metal complexes with N-donor ligands.[8]

Materials:

- (4-Methylpyridin-2-yl)methanamine**

- Metal salt (e.g., $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$, $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, $\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$)
- Ethanol or Methanol
- Diethyl ether or Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Buchner funnel and filter paper

Procedure:

- **Ligand Solution Preparation:** Dissolve **(4-Methylpyridin-2-yl)methanamine** (2 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask. Stir the solution until the ligand is completely dissolved.
- **Metal Salt Solution Preparation:** In a separate beaker, dissolve the metal salt (1 mmol) in 20 mL of ethanol. Gentle heating may be required to facilitate dissolution.
- **Reaction:** Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of the Complex:** After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure, followed by the addition of a less polar solvent like diethyl ether or hexane to induce precipitation.
- **Washing and Drying:** Wash the collected solid product with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a

desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Characterization of the Metal Complex

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To identify the coordination of the ligand to the metal ion.
- Procedure: Record the FTIR spectra of the free ligand and the synthesized complex as KBr pellets or using an ATR accessory.
- Expected Outcome: A shift in the vibrational frequencies of the N-H and pyridine C=N bonds to lower wavenumbers upon complexation is indicative of coordination.[\[3\]](#)[\[4\]](#)

2. UV-Visible (UV-Vis) Spectroscopy:

- Objective: To study the electronic transitions in the complex.
- Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol, methanol, or DMF) and record the UV-Vis spectrum.
- Expected Outcome: The appearance of new absorption bands in the visible region can be attributed to d-d electronic transitions of the metal ion, while intense bands in the UV or near-visible region may be due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.[\[3\]](#)

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the structure of the complex in solution.
- Procedure: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) and record the ¹H and ¹³C NMR spectra.
- Expected Outcome: Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide information about the binding mode. For paramagnetic complexes, significant broadening or shifting of the NMR signals is expected.[\[3\]](#)

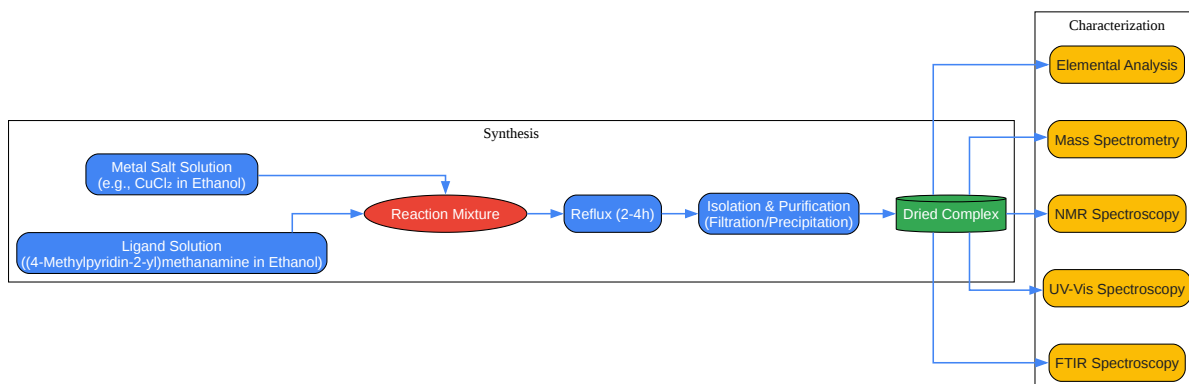
4. Mass Spectrometry (MS):

- Objective: To confirm the molecular weight of the complex.
- Procedure: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to obtain the mass spectrum of the complex.
- Expected Outcome: The mass spectrum should show a peak corresponding to the molecular ion of the complex or its fragments.^[3]

5. Elemental Analysis:

- Objective: To determine the empirical formula of the complex.
- Procedure: Submit a sample of the dried complex for C, H, and N analysis.
- Expected Outcome: The experimentally determined percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula of the complex.

Visualizations



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